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Compound of Interest

Compound Name: SEQ-9

Cat. No.: B12393553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SEQ-9, a promising, orally

bioavailable antibacterial agent from the sequanamycin class of macrolides. SEQ-9 exhibits

potent activity against Mycobacterium tuberculosis, including drug-resistant strains, positioning

it as a significant candidate for new tuberculosis treatment regimens.

Chemical Structure and Properties
SEQ-9 is an advanced lead compound derived from the sequanamycin class of natural

products.[1] It is a macrolide, a class of compounds characterized by a large macrocyclic

lactone ring to which one or more deoxy sugars may be attached. The specific chemical

structure of SEQ-9 has been elucidated and is claimed in Sanofi's patent WO2014044645.[1]

Key Physicochemical Properties:
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Property Value Reference

In vitro half-life (acidic

conditions)
48 hours [2]

In vitro cytotoxicity (HepG2

cells)
IC50: 10 μM [2]

In vitro cytotoxicity (primary

human hepatocytes)
IC50: 26 μM [2]

Lung-over-plasma exposure

ratio (in mice)
19 [2]

Mechanism of Action: Ribosomal Inhibition
SEQ-9 exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2][3][4] It is a

bacterial ribosome inhibitor, interacting with the 23S ribosomal RNA of the large ribosomal

subunit.[5] This mechanism is similar to that of classic macrolides like erythromycin and

clarithromycin. However, SEQ-9 possesses unique binding characteristics that enable it to

overcome the intrinsic macrolide resistance mechanisms of Mycobacterium tuberculosis.[1][3]

[4]
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Figure 1: Mechanism of action of SEQ-9. SEQ-9 binds to the 23S rRNA of the 50S subunit of

the bacterial ribosome, thereby inhibiting protein synthesis and leading to bacterial cell death.
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In Vitro and In Vivo Efficacy
SEQ-9 has demonstrated significant activity against Mycobacterium tuberculosis in both

laboratory and animal models.

In Vitro Activity:

Assay Strain/Condition Result Reference

Minimum Inhibitory

Concentration (MIC)

M. tuberculosis

(hypoxic conditions)
0.6 μM [2]

MIC

Panel of M.

tuberculosis clinical

isolates (including

first- and second-line

drug-resistant strains)

Similar to susceptible

strains
[2]

In Vivo Activity (Murine Models):

Model Dosing Outcome Reference

Acute Tuberculosis
37.5 to 300 mg/kg

(oral, 4 weeks)

100% survival at all

doses (control mice

died within 4 weeks);

dose-dependent

decrease in CFU

counts.

[2]

Chronic Tuberculosis 75 to 300 mg/kg (oral)

Dose-dependent

bactericidal effect

starting at 75 mg/kg;

1.7 log CFU reduction

at 300 mg/kg.

[2]

Experimental Protocols
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The following are representative protocols for key experiments used to characterize SEQ-9. For

precise, detailed methodologies, refer to the primary literature.

Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum concentration of SEQ-9 required to

inhibit the visible growth of M. tuberculosis.

Start Prepare serial dilutions
of SEQ-9

Add SEQ-9 dilutions
to wells

Inoculate microtiter plates
with M. tuberculosis

Incubate plates at 37°C Assess for visible growth Determine MIC
(lowest concentration with no growth) End

Click to download full resolution via product page

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of SEQ-9.

Methodology:

Preparation of SEQ-9: A stock solution of SEQ-9 is prepared in a suitable solvent (e.g.,

DMSO) and then serially diluted in appropriate culture medium (e.g., Middlebrook 7H9 broth

supplemented with OADC).

Inoculum Preparation: A culture of M. tuberculosis is grown to mid-log phase and diluted to a

standardized cell density.

Assay Setup: The diluted bacterial suspension is added to the wells of a microtiter plate. The

serial dilutions of SEQ-9 are then added to the corresponding wells. Positive (no drug) and

negative (no bacteria) controls are included.

Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M.

tuberculosis).

Result Interpretation: The MIC is determined as the lowest concentration of SEQ-9 that

completely inhibits visible growth of the bacteria.
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In Vivo Efficacy in a Murine Model of Chronic
Tuberculosis
This protocol describes the evaluation of SEQ-9's therapeutic efficacy in a mouse model of

established tuberculosis infection.
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Infect mice with M. tuberculosis
(aerosol route)

Allow infection to establish
(e.g., 4-6 weeks)

Randomize mice into treatment groups
(Vehicle control, SEQ-9 doses)

Administer SEQ-9 or vehicle orally
(daily for a specified duration)

Monitor mice for clinical signs
and body weight

Euthanize mice at endpoint
and harvest lungs

Homogenize lungs and plate serial dilutions
on selective agar

Incubate plates and count
Colony Forming Units (CFUs)

Analyze CFU data to determine
bactericidal activity

End
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Figure 3: Workflow for assessing the in vivo efficacy of SEQ-9 in a murine model of chronic

tuberculosis.

Methodology:

Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M.

tuberculosis H37Rv.

Establishment of Chronic Infection: The infection is allowed to progress for several weeks to

establish a chronic, stable bacterial load in the lungs.

Treatment: Mice are randomized into groups and treated orally with SEQ-9 at various doses

or a vehicle control, typically once daily for a period of 4-8 weeks.

Monitoring: The health of the mice is monitored throughout the study.

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs

are aseptically removed.

Bacterial Load Determination: The lungs are homogenized, and serial dilutions of the

homogenate are plated on selective agar (e.g., Middlebrook 7H11).

CFU Counting: After incubation, the number of colony-forming units (CFUs) is counted to

determine the bacterial load in the lungs of each mouse. The reduction in CFU counts in the

treated groups compared to the control group indicates the efficacy of SEQ-9.

Conclusion
SEQ-9 is a promising new antitubercular agent with a well-defined mechanism of action and

demonstrated efficacy in preclinical models. Its oral bioavailability and potent activity against

drug-resistant strains of M. tuberculosis make it a strong candidate for further development and

potential inclusion in future combination therapies for tuberculosis. The data presented in this

guide underscore the potential of the sequanamycin class of macrolides in addressing the

urgent need for new tuberculosis treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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